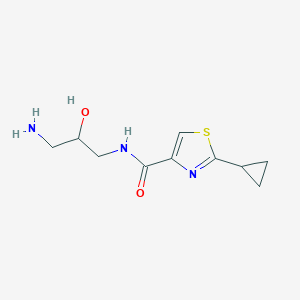
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide is a chemical compound that has gained prominence in scientific research due to its potential therapeutic properties. This compound is a derivative of pyrazole and has been found to exhibit significant biological activity. In
Mécanisme D'action
The mechanism of action of N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. The compound also appears to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and physiological effects:
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, relieve pain, and lower fever. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, the compound has been found to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal models, with no significant adverse effects reported. Another advantage is its versatility, as it can be used in a range of assays to investigate its pharmacological properties. However, one limitation is the lack of clinical data on the compound, which makes it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for research on N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been found to have a neuroprotective effect. Further research is also needed to elucidate the compound's mechanism of action and to investigate its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 4-chloro-3,5-dimethylpyrazole-1-carboxylic acid with N-(3-aminopropyl)glycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been studied extensively in vitro and in vivo, and its pharmacological properties have been investigated in animal models.
Propriétés
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4O2/c1-6-10(11)7(2)15(14-6)5-9(17)13-4-8(16)3-12/h8,16H,3-5,12H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMPFRXJQNLEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC(CN)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7359782.png)
![methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate](/img/structure/B7359786.png)
![1-[4-ethyl-2-methyl-5-(2-piperazin-1-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;dihydrochloride](/img/structure/B7359788.png)
![5-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B7359795.png)
![4-[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]morpholine-3-carboxylic acid](/img/structure/B7359796.png)
![Methyl 2-[(3-aminocyclobutanecarbonyl)amino]-2-methylpropanoate;hydrochloride](/img/structure/B7359799.png)
![N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7359821.png)
![N-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7359825.png)
![tert-butyl N-[2-[5-(2-fluoro-3-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359830.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)

![3-[(3-chlorophenyl)methoxy]-N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]benzamide](/img/structure/B7359882.png)
![1-(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-[1-(hydroxymethyl)cyclobutyl]ethanone](/img/structure/B7359886.png)